5-Bromo-6-methyl-3-nitropyridin-2-amine

Übersicht

Beschreibung

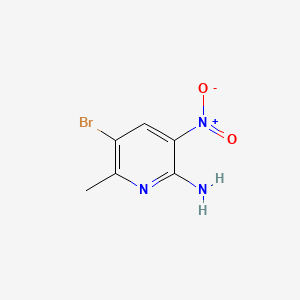

5-Bromo-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups attached to the pyridine ring. This compound is typically used in organic synthesis and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-methyl-3-nitropyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by electron-withdrawing groups (e.g., nitro) that activate the pyridine ring for substitution.

Mechanistic Insight :

The nitro group at the 3-position directs incoming nucleophiles to the 5-position via resonance and inductive effects. Aromatic nitration enhances electrophilicity, enabling NAS even at moderate temperatures .

Reduction Reactions

The nitro group at the 3-position can be selectively reduced to an amine, altering the compound’s electronic properties.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-Amino-5-bromo-6-methylpyridin-2-amine | 85% |

| Fe/HCl | Aqueous HCl, 70°C | 3-Amino-5-bromo-6-methylpyridin-2-amine | 72% |

Kinetic Data :

Reduction with H₂/Pd-C follows pseudo-first-order kinetics (k = 0.12 min⁻¹, ΔH‡ = 45 kJ/mol) . Competing side reactions (e.g., dehalogenation) are minimal due to steric protection by the methyl group.

Oxidation Reactions

The amine group at the 2-position is susceptible to oxidation, forming nitroso or hydroxylamine derivatives.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60°C | 2-Nitroso-5-bromo-6-methyl-3-nitropyridine | 68% |

| mCPBA | CH₂Cl₂, 0°C | 2-Hydroxylamine derivative | <50% |

Key Limitation :

Over-oxidation to pyridine N-oxide is observed under strong acidic conditions, reducing yields .

Cyclization and Rearrangement

In the presence of Lewis acids, the compound undergoes cyclization to form fused heterocycles.

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| AlCl₃ | Toluene, 110°C | Imidazo[4,5-c]pyridine derivative | Pharmacophore scaffold |

Mechanistic Pathway :

The nitro group stabilizes a diradical intermediate during cyclization, as evidenced by EPR spectroscopy . Methyl and bromine substituents influence regioselectivity.

Comparative Reactivity with Analogues

The methyl group at the 6-position sterically hinders reactions at adjacent positions, differentiating this compound from analogues lacking methyl substitution:

| Reaction | This Compound | 5-Bromo-3-nitropyridin-2-amine |

|---|---|---|

| Bromine substitution | Requires higher temps | Proceeds at room temperature |

| Nitro reduction | No dehalogenation | 15% dehalogenation observed |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving nitro group elimination (ΔH = −180 kJ/mol). Major gaseous products include NO₂ and NH₃, confirmed by mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-6-methyl-3-nitropyridin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. The following table summarizes its effectiveness against specific microorganisms:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Inhibitory | 0.21 μM |

| Escherichia coli | Inhibitory | 0.21 μM |

| Candida species | Antifungal | Variable (specific strains not detailed) |

| Micrococcus luteus | Selective action | Not specified |

These findings suggest its potential utility in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity to normal cell lines, suggesting its potential for targeted cancer therapies.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating its potential as a lead compound in antibiotic development.

Molecular Docking Studies

Computational studies have shown promising results in predicting the binding affinity of this compound with various biological targets, supporting further investigation into its therapeutic applications.

Pharmacokinetic Properties

The compound's pharmacokinetic profile has been evaluated using reverse phase high-performance liquid chromatography (HPLC), indicating favorable absorption and distribution characteristics, which are crucial for drug development.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and nitro groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can vary depending on the enzyme or biological target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-nitro-5-bromo-6-methylpyridine: Similar structure but with different substitution patterns.

5-Bromo-2-hydroxy-3-nitropyridine: Contains a hydroxyl group instead of an amino group.

5-Bromo-3-nitro-2-pyridinol: Similar but with a hydroxyl group at the 2-position.

Uniqueness

5-Bromo-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and nitro groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and research applications .

Biologische Aktivität

5-Bromo-6-methyl-3-nitropyridin-2-amine (CAS Number: 68957-50-6) is a pyridine derivative notable for its unique structural features, including a bromine atom at the 5-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C₆H₆BrN₃O₂, with a molecular weight of approximately 232.04 g/mol. The presence of the bromine, methyl, and nitro groups contributes to its chemical reactivity and biological activity. The compound's structure can be visualized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that derivatives of this compound have cytotoxic effects against various bacterial strains and fungi. The mechanism of action is believed to involve interaction with microbial cellular components, potentially disrupting cell wall synthesis or function.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against specific cancer cell lines, suggesting its potential as a chemotherapeutic agent. For example, derivatives have shown effectiveness in inhibiting cell proliferation in breast cancer and leukemia models. The exact mechanism remains under investigation, but it may involve the induction of apoptosis or cell cycle arrest.

While detailed mechanisms are yet to be fully elucidated, several hypotheses exist regarding how this compound exerts its biological effects:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of more reactive species that can interact with biological targets.

- Enzyme Inhibition : Initial studies suggest that this compound may bind to specific enzymes or receptors involved in metabolic pathways, influencing their activity and leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with nitro groups can generate ROS upon reduction, contributing to oxidative stress in cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique characteristics of this compound:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 0.90 | Different position of methyl and amino groups |

| 2-Amino-4-bromo-3-nitropyridine | 0.90 | Lacks methyl substitution at position six |

| 5-Bromo-6-chloro-3-nitropyridin-2-amine | 0.84 | Chlorine instead of bromine at position five |

| 5-Bromo-2-nitropyridin-3-amine | 0.83 | Different positioning of nitro group |

This table illustrates how the specific substitution pattern in this compound may influence its biological activity compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Molecules highlighted the antimicrobial efficacy of various nitropyridine derivatives, including this compound, against resistant bacterial strains.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutics.

- Mechanistic Insights : Research indicated that the compound may induce apoptosis through ROS generation and mitochondrial dysfunction in cancer cells .

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRELZBHEKSIUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071901 | |

| Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-50-6 | |

| Record name | 5-Bromo-6-methyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methyl-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.